Cas no 110167-10-7 (1,2,4-Triazin-3-amine, N-3-butynyl-5-(4-chlorophenyl)-)
110167-10-7 structure
Product Name:1,2,4-Triazin-3-amine, N-3-butynyl-5-(4-chlorophenyl)-
CAS-nummer:110167-10-7
MF:C13H11ClN4
MW:258.70624089241
CID:1191352
PubChem ID:13758840
Update Time:2025-04-20
1,2,4-Triazin-3-amine, N-3-butynyl-5-(4-chlorophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2,4-Triazin-3-amine, N-3-butynyl-5-(4-chlorophenyl)-
- N-but-3-ynyl-5-(4-chlorophenyl)-1,2,4-triazin-3-amine
- N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine
- DTXSID90548567
- 110167-10-7
-
- Inchi: 1S/C13H11ClN4/c1-2-3-8-15-13-17-12(9-16-18-13)10-4-6-11(14)7-5-10/h1,4-7,9H,3,8H2,(H,15,17,18)
- InChI-sleutel: AIPQYGHTWLSBKB-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1C=NN=C(N=1)NCCC#C
Berekende eigenschappen
- Exacte massa: 258.06743
- Monoisotopische massa: 258.0672241g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 293
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 50.7Ų
Experimentele eigenschappen
- PSA: 50.7
1,2,4-Triazin-3-amine, N-3-butynyl-5-(4-chlorophenyl)- Gerelateerde literatuur
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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